molecular formula C6H9N3 B2796875 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine CAS No. 2383967-91-5

4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine

Cat. No.: B2796875
CAS No.: 2383967-91-5
M. Wt: 123.159
InChI Key: MGHAKTUKHJVSSK-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused ring system consisting of a pyrazole ring and a pyridazine ring, which imparts unique chemical and biological properties. The structural motif of this compound is often utilized as a scaffold in drug discovery and development due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the desired heterocyclic structure. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups, which can further be utilized in medicinal chemistry and material science.

Scientific Research Applications

4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of target proteins, leading to modulation of biological pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine
  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine
  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine

Uniqueness

4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine is unique due to its specific ring fusion and electronic properties, which differentiate it from other similar compounds. Its distinct structure allows for unique interactions with biological targets, making it a valuable scaffold in drug discovery. Additionally, its chemical reactivity and versatility in synthetic applications further highlight its importance in various fields of research.

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-6-3-5-8-9(6)7-4-1/h3,5,7H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHAKTUKHJVSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=NN2NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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